molecular formula C24H20N2O5 B14984277 N-(3,4-dimethoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

N-(3,4-dimethoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B14984277
M. Wt: 416.4 g/mol
InChI Key: GUBIXWMSHCOKAQ-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of chromene, pyridine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with molecular targets such as receptors or enzymes. For instance, in medicinal applications, it may interact with GABA receptors to exert anticonvulsant effects . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and pyridine-containing molecules. Examples include:

Uniqueness

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of chromene, pyridine, and methoxyphenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-oxo-N-pyridin-2-ylchromene-3-carboxamide

InChI

InChI=1S/C24H20N2O5/c1-29-20-11-10-16(13-21(20)30-2)15-26(22-9-5-6-12-25-22)23(27)18-14-17-7-3-4-8-19(17)31-24(18)28/h3-14H,15H2,1-2H3

InChI Key

GUBIXWMSHCOKAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O)OC

Origin of Product

United States

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